REACTION_CXSMILES
|
[CH3:1][C:2]1C=C[N:5]=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=O.[K+].[OH-:14].[K+].[CH2:16]([OH:18])[CH3:17]>O>[N:3]1[CH:2]=[CH:1][C:17]([C:16]([OH:14])=[O:18])=[N:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=NC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted in water
|
Type
|
ADDITION
|
Details
|
treated with a concentrated HCl solution until acidic
|
Type
|
CUSTOM
|
Details
|
The title compound precipitated as a fine powder, which
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (770 mg, 58%)
|
Name
|
|
Type
|
|
Smiles
|
N1=CN=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |